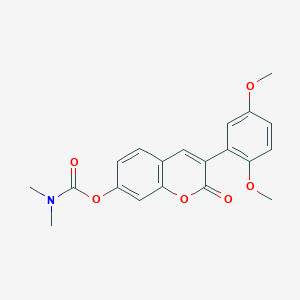
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of the compound “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” are currently unknown. The compound is structurally similar to other phenethylamines , which are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors . .
Mode of Action
Phenethylamines typically act as agonists at their target receptors, binding to the receptor and inducing a conformational change that triggers a cellular response .
Biochemical Pathways
Phenethylamines are known to affect several neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems . These systems play key roles in mood regulation, cognition, and the body’s response to stress.
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Phenethylamines typically induce a range of effects, including increased heart rate, elevated mood, increased alertness, and altered perception . The specific effects of this compound may vary depending on its exact mechanism of action and pharmacokinetic properties.
生物活性
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core : The chromenone structure is synthesized through a condensation reaction involving salicylaldehyde and a β-ketoester.
- Introduction of the Dimethoxyphenyl Group : This is achieved via nucleophilic aromatic substitution.
- Formation of the Carbamate : The final step involves reacting the hydroxyl group with dimethylcarbamoyl chloride to yield the carbamate derivative.
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenones have shown promising results against breast cancer cell lines such as MCF-7 and Zr-75-1 due to their ability to selectively bind to estrogen receptors (ER) .
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | ER binding |
| Compound B | Zr-75-1 | 8.3 | Apoptosis induction |
| This compound | MCF-7 | TBD | TBD |
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer’s. Studies have shown that compounds with a similar structure demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are essential for developing treatments for cognitive decline associated with Alzheimer’s disease .
Table 2: Cholinesterase Inhibition Studies
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound C | 12.0 | 15.0 |
| Compound D | 9.5 | 11.0 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Estrogen Receptor Modulation : By binding to estrogen receptors, it may inhibit cell proliferation in hormone-sensitive cancers.
- Cholinergic Pathways : Inhibition of AChE and BChE could enhance acetylcholine levels in synaptic clefts, improving cognitive functions.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Breast Cancer Treatment : A study reported that a derivative similar to our compound showed a significant reduction in tumor size in ER-positive breast cancer models when administered in vivo.
- Neuroprotective Effects : Animal models treated with cholinesterase inhibitors demonstrated improved memory and reduced neuroinflammation.
属性
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-18(12)11-14)15-10-13(24-3)7-8-17(15)25-4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXMMVKFUJEXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













